Sub-Nanomolar Antiproliferative Potency in MM.1S Multiple Myeloma Cells
Cereblon Inhibitor 1 demonstrates exceptionally potent antiproliferative activity against the MM.1S multiple myeloma cell line, with an IC50 value of 0.0365 nM . This represents a stark differentiation from the established CRBN modulators lenalidomide and pomalidomide. In head-to-head published studies using the same MM.1S cellular model, lenalidomide exhibits an IC50 of 50-81 nM, while pomalidomide displays an IC50 of approximately 52.5 nM [1].
| Evidence Dimension | Inhibition of Cell Proliferation |
|---|---|
| Target Compound Data | IC50 = 0.0365 nM |
| Comparator Or Baseline | Lenalidomide: IC50 = 50-81 nM; Pomalidomide: IC50 = 52.53 nM |
| Quantified Difference | ~1,370- to 2,220-fold more potent than lenalidomide; ~1,440-fold more potent than pomalidomide |
| Conditions | MM.1S human multiple myeloma cell line; cell viability/proliferation assay |
Why This Matters
For researchers studying MM.1S models, the sub-nanomolar potency enables studies at much lower compound concentrations, minimizing potential off-target effects and solvent toxicity.
- [1] Wang, Y., et al. (2021). Design, synthesis and biological evaluation of thioether-containing lenalidomide and pomalidomide derivatives with anti-multiple myeloma activity. European Journal of Medicinal Chemistry, 209, 112912. View Source
